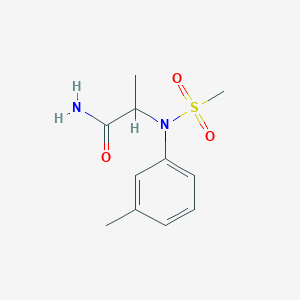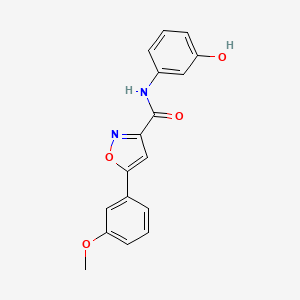
N-(4-fluorophenyl)-N-methylbenzenesulfonamide
Overview
Description
N-(4-fluorophenyl)-N-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-fluorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-N-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-N-methylbenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. The presence of the sulfonamide group is known to impart biological activity, making it a candidate for the development of antimicrobial, anti-inflammatory, and anticancer agents.
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial applications.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N-methylbenzenesulfonamide exerts its effects is primarily through the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors, thereby inhibiting their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-N-methylbenzenesulfonamide
- N-(4-bromophenyl)-N-methylbenzenesulfonamide
- N-(4-methylphenyl)-N-methylbenzenesulfonamide
Comparison: N-(4-fluorophenyl)-N-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and bioactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-9-7-11(14)8-10-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUUTWRCYFFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4456551.png)
![1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456559.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4456566.png)

![8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4456580.png)
![4-{3-[8,9-DIMETHYL-2-(3-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE](/img/structure/B4456588.png)
![N-(2-methoxyethyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4456595.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4456608.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B4456611.png)
![N-(2-chlorophenyl)-4-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4456617.png)
![N-(2,6-difluorophenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4456620.png)
![N-(2-methylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4456621.png)
![5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4456637.png)

